molecular formula C17H17NO4 B5764947 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE

Cat. No.: B5764947
M. Wt: 299.32 g/mol
InChI Key: UMZBCEZOUKJOPS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE is a synthetic organic compound with a molecular formula of C17H17NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Benzodioxole to the Benzamide: The benzodioxole moiety is then attached to the benzamide through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, typically using ethyl bromide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzodioxole moieties, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: NaOCH3, NaOEt, DMF or DMSO as solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and benzodioxoles.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by disrupting mitochondrial function and inhibiting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE
  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-ETHOXYPHENYL)-4-HYDROXY-2-OXO-1,2,3,4-TETRAHYDROQUINAZOLINE-4-CARBOXAMIDE
  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE is unique due to its specific structural features, such as the combination of a benzodioxole ring and an ethoxybenzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-14-6-4-13(5-7-14)17(19)18-10-12-3-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBCEZOUKJOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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